molecular formula C10H8BrN3O B13152944 (E)-5-Bromo-N'-hydroxyisoquinoline-1-carboximidamide

(E)-5-Bromo-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13152944
M. Wt: 266.09 g/mol
InChI Key: USUNPGRLRMJOQX-UHFFFAOYSA-N
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Description

(E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a hydroxy group, and an isoquinoline ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of isoquinoline derivatives, followed by the introduction of the hydroxy and carboximidamide groups under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of (E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom can result in a variety of substituted isoquinoline derivatives.

Scientific Research Applications

(E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide include other brominated isoquinoline derivatives and hydroxyisoquinoline carboximidamides. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets (E)-5-Bromo-N’-hydroxyisoquinoline-1-carboximidamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a bromine atom and a hydroxy group on the isoquinoline ring makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

5-bromo-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14-15/h1-5,15H,(H2,12,14)

InChI Key

USUNPGRLRMJOQX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C(=N\O)/N)C(=C1)Br

Canonical SMILES

C1=CC2=C(C=CN=C2C(=NO)N)C(=C1)Br

Origin of Product

United States

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